1-(3-Acetylphenyl)-3-pyridin-3-ylurea
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Overview
Description
1-(3-Acetylphenyl)-3-pyridin-3-ylurea is an organic compound that features a urea linkage between a 3-acetylphenyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-acetylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 1-(3-Carboxyphenyl)-3-pyridin-3-ylurea.
Reduction: 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea.
Substitution: 1-(3-Nitrophenyl)-3-pyridin-3-ylurea or 1-(3-Bromophenyl)-3-pyridin-3-ylurea.
Scientific Research Applications
1-(3-Acetylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-pyridin-3-ylurea in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(3-Acetylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a 2-pyridinyl group instead of a 3-pyridinyl group.
1-(3-Acetylphenyl)-3-(4-pyridinyl)urea: Similar structure but with a 4-pyridinyl group instead of a 3-pyridinyl group.
Uniqueness: 1-(3-Acetylphenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of both acetyl and pyridinyl groups provides a versatile scaffold for further functionalization and exploration in various applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZXHQAHHKCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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